Melting Point and Crystallinity vs. 4-Phenyl-2(5H)-furanone
CAS 73839-65-3 exhibits a sharp melting point of 157–159 °C (recrystallized from methanol) , which is substantially higher than that of the unsubstituted 4-phenyl-2(5H)-furanone (mp ~54–56 °C) . The >100 °C elevation reflects the additional intermolecular hydrogen-bonding capacity introduced by the phenolic –OH and the methoxy oxygen, both of which are absent in the simpler analog. For procurement, a higher melting solid with a narrow melting range facilitates purity verification by differential scanning calorimetry (DSC) and reduces the risk of hygroscopicity or deliquescence during storage, directly improving weighing accuracy and long-term stability compared with low-melting furanones.
| Evidence Dimension | Melting point (crystalline solid) |
|---|---|
| Target Compound Data | 157–159 °C (methanol solvate) |
| Comparator Or Baseline | 4-Phenyl-2(5H)-furanone: 54–56 °C |
| Quantified Difference | Δ ~103–105 °C |
| Conditions | Recrystallization from methanol; open capillary method |
Why This Matters
A melting point above 150 °C with a narrow 2 °C range enables reliable identity and purity confirmation by DSC and hot-stage microscopy, whereas the low-melting comparator is prone to sublimation and handling losses.
